
5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride: is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms, and they are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The general reaction can be represented as follows:
5-Ethyl-4-methyl-4H-1,2,4-triazole-3-thiol+Chlorosulfonic acid→5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also be employed to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfone derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the HCl formed during the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfones: Formed by the reaction with thiols.
Applications De Recherche Scientifique
Chemistry: 5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of sulfonamide and sulfone derivatives, which have significant applications in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to study the interactions of sulfonyl chloride derivatives with biological molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its derivatives are employed as corrosion inhibitors, fungicides, and herbicides .
Mécanisme D'action
The mechanism of action of 5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride involves the interaction of the sulfonyl chloride group with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity makes it a valuable tool in the modification of biological molecules and the inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 3-Amino-5-methylthio-1H-1,2,4-triazole
- 4-Phenyl-1,2,4-triazoline-3,5-dione
Comparison: Compared to other triazole derivatives, 5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group. This functional group imparts distinct reactivity, making it suitable for specific applications in chemical synthesis and biological research. The presence of the ethyl and methyl groups on the triazole ring also influences its chemical properties and reactivity .
Propriétés
Formule moléculaire |
C5H8ClN3O2S |
|---|---|
Poids moléculaire |
209.66 g/mol |
Nom IUPAC |
5-ethyl-4-methyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C5H8ClN3O2S/c1-3-4-7-8-5(9(4)2)12(6,10)11/h3H2,1-2H3 |
Clé InChI |
LWCASZCKSRSXFT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C(N1C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


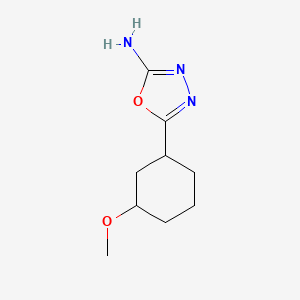

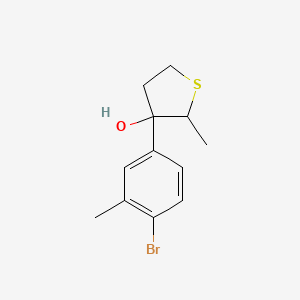

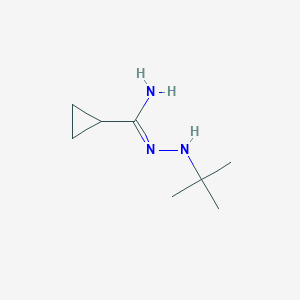
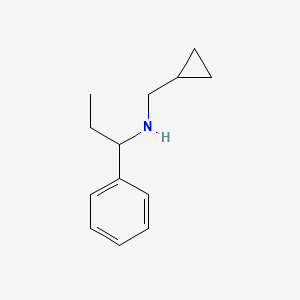
![Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B13243240.png)
![2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid](/img/structure/B13243245.png)
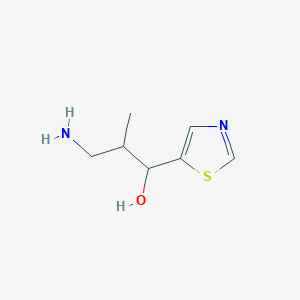
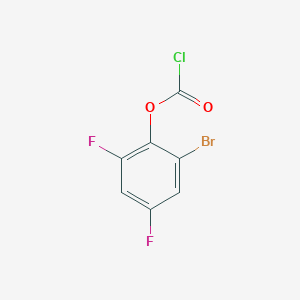
![3-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13243256.png)
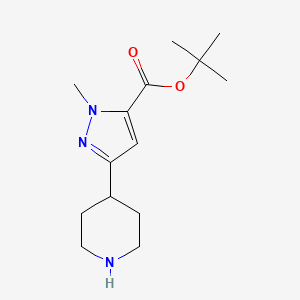
![N-[1-(furan-2-yl)ethyl]-4-methylaniline](/img/structure/B13243276.png)
![1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13243285.png)
